Inhibiteur de SGK1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les inhibiteurs de la sérine/thréonine kinase 1 régulée par le sérum et les glucocorticoïdes (SGK1) sont des composés qui inhibent spécifiquement l'activité de la SGK1, une sérine/thréonine protéine kinase. La SGK1 joue un rôle crucial dans divers processus cellulaires, notamment le transport ionique, la survie cellulaire et la prolifération. Elle est impliquée dans la régulation de multiples voies de transduction du signal et a été impliquée dans le développement de plusieurs maladies, notamment le cancer, l'hypertension et le diabète .

Applications De Recherche Scientifique

SGK1 inhibitors have a wide range of scientific research applications, including:

Chemistry: Used as tools to study the role of SGK1 in various chemical reactions and pathways.

Biology: Employed to investigate the physiological and pathological roles of SGK1 in cellular processes such as ion transport, cell survival, and proliferation.

Medicine: Potential therapeutic agents for the treatment of diseases like cancer, hypertension, and diabetes. .

Industry: Utilized in the development of new drugs and therapeutic strategies targeting SGK1-related pathways.

Mécanisme D'action

Target of Action

Serum and glucocorticoid-induced protein kinase 1 (SGK1) is a member of the AGC subfamily of protein kinases . It shares structural and functional similarities with the AKT family of kinases and displays serine/threonine kinase activity . SGK1 regulates various cellular enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis . The primary targets of SGK1 inhibitors include N-Myc downstream-regulated gene 1 (NDRG1), forkhead transcription factor 3a (FOXO3a), neuronal precursor cell expressed developmentally downregulated 4-2 (NEDD4-2), tuberous sclerosis complex 2 (TSC2), Unc-51 like autophagy activating kinase 1 (ULK1), and β-catenin .

Mode of Action

SGK1 inhibitors work by specifically targeting and inhibiting the activity of the SGK1 enzyme . The active form of SGK1 can phosphorylate a wide array of substrates involved in critical cellular processes such as ion channel regulation, transcriptional control, and cell survival signaling pathways . By inhibiting SGK1, these compounds can effectively disrupt these downstream signaling pathways .

Biochemical Pathways

SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It affects the expression and signal transduction of multiple genes involved in the genesis and development of many human cancers . SGK1 inhibitors can interfere with the regulation of ion channels and transporters, which are critical for maintaining cell volume and homeostasis .

Pharmacokinetics

The pharmacokinetics of SGK1 inhibitors are still under investigation. Virtual screening methods, including pharmacophore models, bayesian classifiers, and molecular docking, have been combined to discover novel inhibitors of sgk1 . The screened compounds were subjected to ADME/T, PAINS and drug-likeness analysis .

Result of Action

The inhibition of SGK1 has profound cellular consequences and is closely correlated with human cancer . SGK1 inhibitors induce cell death, block proliferation, and perturb cell cycle progression by modulating SGK1-related substrates . They can restore the apoptotic pathways, enabling the elimination of cancer cells .

Action Environment

The activation of SGK1 is triggered by signaling induced after cell stimulation with growth factors such as insulin, IGF1, or HGF . Environmental factors such as serum and glucocorticoids can also stimulate the transcriptional activation of SGK1 . Therefore, the action, efficacy, and stability of SGK1 inhibitors can be influenced by these environmental factors.

Analyse Biochimique

Biochemical Properties

SGK1 phosphorylates serine and threonine residues of target proteins . It regulates numerous ion channels and transporters and promotes survival under cellular stress . Ion channels (e.g., ENaC and KCNE1/KCNQ1), carriers (such as NCC and NHE3), Na (+)/K (+)-ATPase, enzymes (including GSK3), and transcription factors or regulators (including forkhead box O 3a (FOXO3a), NF-kappaB, β-catenin and p27) are extensively regulated by SGK1 .

Cellular Effects

SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It has been demonstrated that frequent mutations in the PI3K pathway lead to several human malignancies .

Molecular Mechanism

SGK1 is a key player of the PI3K pathway that promotes the growth of malignant cells and inhibits apoptosis . There is growing evidence that SGK1 is upregulated in several types of human cancers . There is limited understanding of the physiological role of SGK1 and molecular mechanisms underlying SGK1 activity .

Temporal Effects in Laboratory Settings

The subcellular localization of SGK1 may depend on the functional state of the cell

Metabolic Pathways

SGK1 regulates multiple signal transduction pathways related to tumor development . Several studies have reported that SGK1 is upregulated in different types of human malignancies and induces resistance against inhibitors, drugs, and targeted therapies .

Subcellular Localization

The subcellular localization of SGK1 may depend on the functional state of the cell

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des inhibiteurs de SGK1 implique généralement plusieurs étapes, notamment la formation de structures de base et l'introduction de groupes fonctionnels qui améliorent l'activité inhibitrice. Les voies de synthèse courantes comprennent :

Formation de structures de base : Les structures de base des inhibiteurs de SGK1 impliquent souvent des composés hétérocycliques tels que les pyrazoles, les pyrimidines et les indazoles. Ces structures de base sont synthétisées par des réactions de cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que les groupes hydroxyle, amino et halogène sont introduits pour améliorer l'affinité de liaison et la spécificité des inhibiteurs. .

Méthodes de production industrielle : La production industrielle des inhibiteurs de SGK1 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que le criblage à haut débit et la chimie combinatoire sont utilisées pour identifier des inhibiteurs puissants, qui sont ensuite mis à l'échelle pour la production .

Analyse Des Réactions Chimiques

Types de réactions : Les inhibiteurs de SGK1 subissent diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène pour former des oxydes ou des hydroxydes.

Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène pour former des composés réduits.

Substitution : Remplacement d'un groupe fonctionnel par un autre, tel que l'halogénation ou l'alkylation.

Réactifs et conditions communs :

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium en conditions anhydres.

Substitution : Réactifs comme les halogènes (chlore, brome) ou les halogénoalcanes en conditions catalytiques.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés des structures de base, qui présentent une activité inhibitrice accrue contre la SGK1 .

4. Applications de la recherche scientifique

Les inhibiteurs de SGK1 ont un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisés comme outils pour étudier le rôle de la SGK1 dans diverses réactions chimiques et voies.

Biologie : Utilisés pour étudier les rôles physiologiques et pathologiques de la SGK1 dans les processus cellulaires tels que le transport ionique, la survie cellulaire et la prolifération.

Médecine : Agents thérapeutiques potentiels pour le traitement de maladies comme le cancer, l'hypertension et le diabète. .

5. Mécanisme d'action

Les inhibiteurs de SGK1 exercent leurs effets en se liant au site actif de la SGK1, empêchant ainsi sa phosphorylation et son activation. Cette inhibition perturbe les voies de signalisation en aval régulées par la SGK1, conduisant à une réduction de la survie cellulaire, de la prolifération et du transport ionique. Les cibles moléculaires des inhibiteurs de SGK1 comprennent divers canaux ioniques, transporteurs et facteurs de transcription impliqués dans l'homéostasie cellulaire .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de SGK1 sont comparés à d'autres composés similaires, tels que les inhibiteurs de la protéine kinase B (AKT) et de la protéine kinase C (PKC), qui appartiennent également à la famille des kinases AGC. Bien que les inhibiteurs de SGK1 partagent des similitudes structurales avec ces composés, ils présentent des affinités de liaison et des spécificités uniques pour la SGK1. Des composés similaires comprennent :

Inhibiteurs d'AKT : Ciblent la protéine kinase B et sont utilisés en chimiothérapie.

Inhibiteurs de PKC : Ciblent la protéine kinase C et sont utilisés dans le traitement de diverses maladies

Les inhibiteurs de SGK1 sont uniques dans leur capacité à cibler spécifiquement la SGK1, ce qui en fait des outils précieux pour étudier les voies liées à la SGK1 et développer des thérapies ciblées.

Propriétés

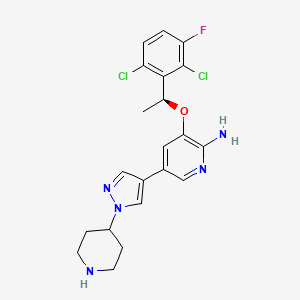

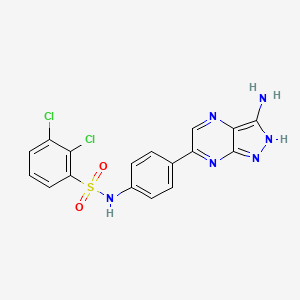

IUPAC Name |

N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNNXCKHRKSGSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)